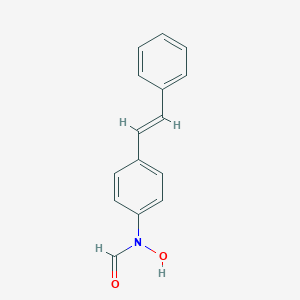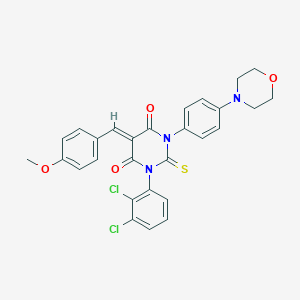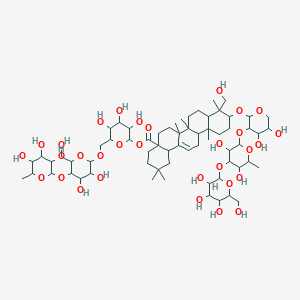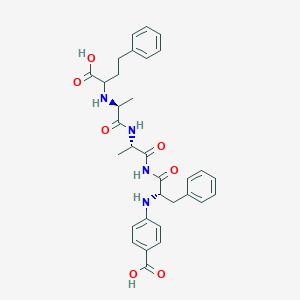
Cfp-aaf-pab
Übersicht
Beschreibung
Cfp-aaf-pab is a product intended for research use only. It has a molecular formula of C32H36N4O7 and a molecular weight of 588.6 g/mol. It is used as an inhibitor of endopeptidase 24.15 .
Synthesis Analysis
The active site of endopeptidase 24.15, which this compound inhibits, exhibits an HEXXH motif, a common feature of zinc metalloenzymes . Mutations have confirmed the importance, for binding and catalysis, of the residues (His473, Glu474, and His477) within this motif .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C32H36N4O7. The active site of endopeptidase 24.15, which this compound inhibits, has been identified to include residues His473, Glu474, and His477 .Chemical Reactions Analysis
This compound acts as an inhibitor of endopeptidase 24.15 . It has been shown to be dependent upon the presence, and possibly coordination, of the active site zinc ion .Wissenschaftliche Forschungsanwendungen
Neurobiologie: Verständnis des Neuropeptid-Stoffwechsels
Cfp-aaf-pab: wurde in Studien zum Neuropeptid-Stoffwechsel im Gehirn untersucht. Es wird zur Hemmung der Thimet-Oligopeptidase (THOP1) eingesetzt, von der angenommen wird, dass sie an der Verarbeitung von Neuropeptiden beteiligt ist . Durch die Hemmung von THOP1 können Forscher die Veränderungen der Neuropeptidspiegel und ihre nachträglichen Auswirkungen auf die neuronale Kommunikation und das Verhalten untersuchen.
Immunologie: Studien zur Antigenpräsentation
Die Verbindung wird auch in der immunologischen Forschung eingesetzt, um die Mechanismen der Antigenpräsentation zu untersuchen. Es wird vermutet, dass THOP1, das von This compound beeinflusst wird, eine Rolle beim Abbau intrazellulärer Peptide spielt, die für die Antigenpräsentation an Immunzellen wichtig sind . Diese Anwendung ist entscheidend für das Verständnis von Immunantworten und die Entwicklung von Impfstoffen.
Forschung zu neurodegenerativen Erkrankungen
This compound: unterstützt die Untersuchung neurodegenerativer Erkrankungen. Durch die Hemmung von THOP1 können Wissenschaftler Veränderungen im Peptidstoffwechsel beobachten, die zu neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit beitragen können, und so Einblicke in potenzielle therapeutische Ziele gewinnen .
Krebsforschung
In der Krebsforschung wird This compound verwendet, um die Rolle des Peptidstoffwechsels beim Tumorwachstum und der Progression zu untersuchen. Die Hemmung von THOP1 kann aufdecken, wie Peptide in der Tumormikroumgebung die Proliferation und Metastasierung von Krebszellen beeinflussen .
Kardiovaskuläre Studien: Blutdruckregulation
Es wurde gezeigt, dass die Verbindung den Blutdruck bei normotensiven Ratten senkt, indem sie Endopeptidase-24.15 hemmt, was auf eine direkte Beteiligung dieses Enzyms an der Blutdruckkontrolle hindeutet . Diese Anwendung ist von Bedeutung für die Entwicklung neuer Behandlungen für Bluthochdruck.
Pharmakologie: Potenzierung vasodilatierender Peptide
This compound: wird in pharmakologischen Studien zur Potenzierung der Wirkungen vasodilatierender Peptide wie Bradykinin eingesetzt. Dies verstärkt die blutdrucksenkende Wirkung von Bradykinin, erhöht seine Potenz und maximale Wirkung, was für das Verständnis der Pharmakodynamik von Blutdruckmedikamenten wertvoll ist .
Endokrinologie: Regulation von GnRH-Effekten
Forschungen haben auf eine mögliche Rolle von THOP1 im Gehirn bei der Regulation der Auswirkungen von Gonadotropin-releasing hormone (GnRH) hingewiesen. This compound hilft durch die Hemmung von THOP1, die komplexen Wechselwirkungen zwischen Neuropeptiden und der hormonellen Regulation zu entschlüsseln .
Peptidomik: Analyse von Peptidverhältnissen
In der Peptidomik wird This compound verwendet, um intrazelluläre Peptidverhältnisse zu differenzieren, indem THOP1 gehemmt wird. Dies ermöglicht die Analyse von Peptidprofilen unter verschiedenen physiologischen und pathologischen Bedingungen und unterstützt die Entdeckung von Biomarkern und therapeutischen Zielstrukturen .
Wirkmechanismus
Target of Action
Cfp-aaf-pab is a specific inhibitor of Endopeptidase EC 3.4.24.15 (EP24.15) . EP24.15 is a zinc metalloendopeptidase that is broadly distributed within the brain, pituitary, and gonads . Its substrate specificity includes a number of physiologically important neuropeptides such as neurotensin, bradykinin, and gonadotropin-releasing hormone .
Mode of Action
This compound interacts with the active site of EP24.15, which exhibits an HEXXH motif, a common feature of zinc metalloenzymes . The importance of the residues (His473, Glu474, and His477) within this motif for binding and catalysis has been confirmed . A third putative metal ligand, presumed to coordinate directly to the active site zinc ion in concert with His473 and His477, has been identified as Glu502 .
Biochemical Pathways
The inhibition of EP24.15 by this compound affects the metabolism of several neuropeptides. For example, it has been suggested that brain EP24.15 plays a role in the regulation of Gonadotropin-releasing hormone (GnRH) effects . Therefore, the inhibition of EP24.15 could potentially disrupt the normal functioning of these biochemical pathways.
Result of Action
The inhibition of EP24.15 by this compound has been shown to have significant physiological effects. For instance, it has been reported that the administration of this compound resulted in increased gonadotropin secretion . In another study, it was found that the administration of this compound produced an immediate depressor response, suggesting a role for EP24.15 in the control of blood pressure .
Biochemische Analyse
Biochemical Properties
Cfp-aaf-pab interacts with a variety of enzymes and proteins. It is known to be a specific inhibitor of Thimet Oligopeptidase (THOP1), a zinc metalloendopeptidase . This interaction is crucial for its role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In the brain, it has been suggested to regulate Gonadotropin-releasing hormone (GnRH) effects, leading to increased gonadotropin secretion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit THOP1, which is crucial for its catalytic mechanism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, it has been shown to produce an immediate depressor response lasting 1-5 minutes in normotensive rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, infusion of 3 µmol this compound produced a maximum depressor response of 52 mm Hg in normotensive rats .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O7/c1-20(33-26(32(42)43)18-13-22-9-5-3-6-10-22)28(37)34-21(2)29(38)36-30(39)27(19-23-11-7-4-8-12-23)35-25-16-14-24(15-17-25)31(40)41/h3-12,14-17,20-21,26-27,33,35H,13,18-19H2,1-2H3,(H,34,37)(H,40,41)(H,42,43)(H,36,38,39)/t20-,21-,26?,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKWDJFXHHHJFU-FFXSJNGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922090 | |
| Record name | 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116560-97-5 | |
| Record name | N-(1-Carboxy-3-phenylpropyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116560975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of cFP-AAF-pAB and how does it interact with this target?
A1: this compound (N-[1-(RS)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate) is a potent and specific inhibitor of endopeptidase 24.15 (EP 24.15). [, , , , ] It acts as an active-site-directed inhibitor, meaning it binds to the catalytic site of the enzyme and prevents it from interacting with its substrates. [, ]
Q2: What are the downstream effects of inhibiting EP 24.15 with this compound?
A2: Inhibition of EP 24.15 by this compound leads to several physiological effects, primarily due to the accumulation of its substrates. One of the most notable effects is the slowed degradation of luteinizing hormone-releasing hormone (LHRH). [, ] This is because EP 24.15 is the primary enzyme responsible for cleaving LHRH at the Tyr5-Gly6 bond. [] this compound also exhibits antinociceptive properties, likely due to its ability to inhibit the degradation of opioid peptides like enkephalins. [] Additionally, this compound can influence blood pressure, cardiac output, and renal function. []
Q3: Does this compound interact with enzymes other than EP 24.15?
A3: While this compound demonstrates high specificity for EP 24.15, research indicates it can be metabolized by endopeptidase 24.11 (EP 24.11) in vivo. [] This conversion can lead to the formation of N-[1-(R,S)-carboxyl-3-phenylpropyl]-Ala-Ala, a compound with angiotensin-converting enzyme (ACE) inhibitory activity. [] Therefore, some of the observed effects of this compound, particularly on blood pressure and renal hemodynamics, might be partially mediated by its conversion to an ACE inhibitor. []
Q4: How does the in vivo administration of this compound affect LHRH levels?
A4: Studies have shown that administering this compound directly into the third ventricle of rats significantly inhibits LHRH degradation. [] Intravenous administration also increased the half-life of LHRH from 10 minutes to 20 minutes. [] This suggests that this compound effectively inhibits EP 24.15 in vivo, leading to increased LHRH levels and potentially impacting downstream hormonal pathways. [, ]
Q5: What is the role of this compound in studying the behavioral effects of milk in fetal rats?
A5: Research suggests that centrally administered this compound can provide insights into the behavioral effects of milk in fetal rats by influencing dynorphin activity. [] This highlights the potential of this compound as a tool for investigating complex neurobiological processes and peptide signaling pathways.
Q6: What is the significance of the structural features of this compound for its inhibitory activity?
A6: The specific arrangement of the carboxyl group, phenylpropyl moiety, alanine residues, phenylalanine, and p-aminobenzoate group in this compound contributes to its high affinity and selectivity for EP 24.15. [] Modifying these structural elements can significantly impact the compound's potency and selectivity towards different endopeptidases, as observed with the related compound SA898. [] This emphasizes the importance of structure-activity relationship (SAR) studies for optimizing the inhibitory properties of this compound analogs.
Q7: What are the potential applications of this compound in angiogenesis research?
A8: Research suggests that this compound plays a role in regulating angiogenesis, the formation of new blood vessels. Studies using bovine aortic endothelial cells (BAECs) demonstrated that this compound could attenuate cyclic strain-induced endothelial cell tubule formation and migration. [] This effect is likely mediated through the inhibition of EP 24.15 and its downstream impact on vasoactive peptide cleavage, highlighting the potential of this compound in investigating angiogenesis-related processes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


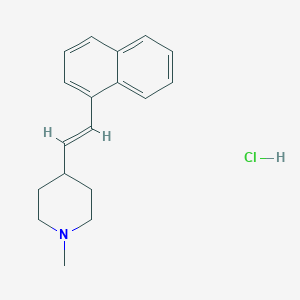
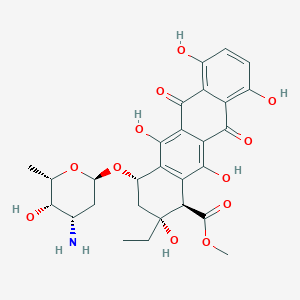



![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
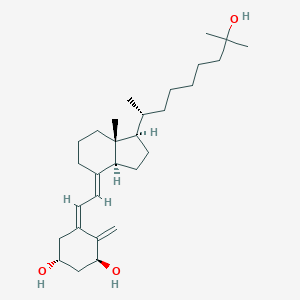
![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)
